molecular formula C10H17N3O2 B1477123 5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098130-45-9

5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1477123
CAS RN: 2098130-45-9
M. Wt: 211.26 g/mol
InChI Key: YPQIFXAXTXGOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on the name. Pyridine derivatives are a broad class of compounds that are widely studied in chemistry due to their prevalence in biological systems and their utility in chemical synthesis .

Scientific Research Applications

Chemical Properties

This compound, also known as 2-Pyridineethanamine, has a molecular weight of 122.1677 . It’s a versatile compound with a unique structure that can be viewed in 2D or 3D .

Synthesis Methods

The synthesis of 2-pyridone compounds, including this one, is an important research field due to their versatile applications . New synthetic methods have been developed, including reactions based on pyridine rings, cyclization, and cycloaddition reactions .

Biological Applications

2-Pyridone and its derivatives have extensive applications in biology . They have been used in the design of structures with anti-thrombin activity, exhibiting excellent activity as thrombin inhibitors .

Natural Compounds

2-Pyridone compounds are also found in natural products , making them an important area of study in natural product chemistry.

Dyes and Fluorescent Materials

Due to their unique chemical structure, 2-pyridone compounds are used in the creation of dyes and fluorescent materials , contributing to advancements in material science.

Medical Research

In medical research, an agonist of the trace amine-associated receptor 1 (TAAR1) that contains this compound has shown antipsychotic action in Phase 2 clinical studies .

Smooth Muscle Research

This compound has been used in research related to smooth muscle K+ channels . Changes in intracellular divalent cations (Mg2+ and Ca2+) have been studied using this compound .

Neural and Non-Neural Effects

The compound has been used in defining the receptors involved in the neural and non-neural effects of histamine on the canine proximal colon in vitro .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound were a drug, the mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some pyridine derivatives can cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

5-(2-aminoethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-12-9(14)7-2-4-13(5-3-11)6-8(7)10(12)15/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQIFXAXTXGOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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